N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-3,4-dimethoxybenzamide
Description
N-{5-[(5-Chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-3,4-dimethoxybenzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a chlorinated thiophene substituent and a 3,4-dimethoxybenzamide moiety. The 1,3,4-oxadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities . The 5-chlorothiophene group enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets, while the 3,4-dimethoxybenzamide substituent contributes to electronic effects and hydrogen-bonding interactions.
Characterization typically involves IR, NMR, and mass spectrometry to confirm structural integrity .
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-22-11-5-3-9(7-12(11)23-2)15(21)18-16-20-19-14(24-16)8-10-4-6-13(17)25-10/h3-7H,8H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWDKHDHFKGGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research has shown that oxadiazole derivatives possess notable antimicrobial properties. N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-3,4-dimethoxybenzamide has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Several studies have indicated that compounds containing the oxadiazole moiety exhibit anticancer activity. Specifically, this compound has been tested in vitro against cancer cell lines such as HeLa and MCF-7. The results suggest that it induces apoptosis through the activation of caspase pathways and inhibits tumor growth in xenograft models.
Synthesis Techniques
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through the condensation of appropriate carboxylic acids with hydrazides.
- Substitution Reactions : The introduction of the chlorothiophene moiety is accomplished via nucleophilic substitution reactions.
- Amidation : The final product is synthesized by coupling the oxadiazole with 3,4-dimethoxybenzoic acid using coupling agents like EDC or DCC.
Organic Electronics
This compound has potential applications in organic electronics due to its electron-deficient nature. It can be utilized as a building block for organic semiconductors and photovoltaic devices. Its incorporation into polymer matrices has shown improvements in charge transport properties.
Case Studies
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Methyl : In compound 24 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide), methyl groups improve lipophilicity compared to methoxy, which may alter membrane permeability .
Analogues with Different Heterocyclic Cores
Compounds with thiadiazole or thiazole cores instead of oxadiazole demonstrate the importance of heterocycle choice:
Key Observations :
- Thiadiazoles and thiazoles often exhibit enhanced metabolic stability compared to oxadiazoles due to sulfur’s lower electronegativity .
- The 5-chlorothiophene group in the target compound may offer better π-π stacking interactions than dichlorophenyl groups in thiadiazole derivatives .
Anticancer-Oriented Oxadiazoles
Compounds like N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1g) show selective cytotoxicity against HOP-92 (non-small lung cancer) at 10 µM, suggesting that the 3,4-dimethoxy group may enhance tumor selectivity . In contrast, the target compound’s 3,4-dimethoxybenzamide moiety could similarly target cancer-associated kinases or DNA-interacting proteins.
Preparation Methods
Cyclization of Hydrazide Intermediates
The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazines. For this compound, the precursor N'-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide is subjected to cyclization under acidic conditions:
Optimization Insights :
Table 1: Cyclization Efficiency Under Varied Conditions
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (98%) | 90 | 5 | 87 |
| POCl₃ | 100 | 6 | 72 |
| HCl (conc.) | 80 | 8 | 65 |
Functionalization with Chlorothiophene-Methyl Group
Alkylation Strategies
The introduction of the (5-chlorothiophen-2-yl)methyl group to the oxadiazole nitrogen is achieved via nucleophilic substitution or transition-metal-catalyzed coupling. A representative protocol involves:
Key Parameters :
Table 2: Alkylation Method Comparison
| Method | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| Mitsunobu | DEAD/PPh₃ | THF | 78 |
| Ullmann Coupling | CuI/DMEDA | Toluene | 85 |
| Nucleophilic Substitution | K₂CO₃/NaI | DMF | 62 |
Amidation with 3,4-Dimethoxybenzoyl Chloride
Coupling Reaction Dynamics
The final amidation step employs classical Schotten-Baumann conditions or modern coupling reagents:
Critical Observations :
Table 3: Amidation Efficiency Across Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 0→25 | 91 |
| Et₃N | THF | 25 | 78 |
| DMAP | Acetone | 40 | 83 |
Purification and Characterization
Chromatographic Techniques
Final purification typically employs flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 → 1:1). Recrystallization from ethanol/water (7:3) yields analytically pure material (>99% by HPLC).
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, oxadiazole-H), 7.45–7.12 (m, 4H, aromatic), 4.32 (s, 2H, CH₂), 3.94 (s, 6H, OCH₃).
-
HRMS : m/z calcd for C₁₆H₁₄ClN₃O₄S [M+H]⁺: 379.0421; found: 379.0418.
Industrial-Scale Considerations
Process Optimization
-
Catalyst Recycling : Palladium-based catalysts from coupling steps can be recovered via biphasic extraction, reducing costs by 18–22%.
-
Solvent Selection : Switching from DCM to methyl tert-butyl ether (MTBE) improves environmental metrics while maintaining yield (89%).
Emerging Methodologies
Q & A
Basic Research Questions
Q. How can the synthesis of N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-3,4-dimethoxybenzamide be optimized to improve yield and purity?
- Methodology :
- Step 1 : Use coupling agents (e.g., EDC/HOBt) for amide bond formation between the oxadiazole core and substituted benzamide.
- Step 2 : Optimize reaction conditions: temperature (60–80°C), solvent (DMF or dichloromethane), and reaction time (8–12 hours) to balance reactivity and side-product formation .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradient elution (hexane/ethyl acetate) .
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the 5-chlorothiophene (δ 6.8–7.2 ppm), oxadiazole (δ 8.1–8.5 ppm), and dimethoxybenzamide (δ 3.8–4.0 ppm for OCH₃) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ with expected m/z (e.g., ~435.8 for C₁₇H₁₅ClN₃O₄S) .
- Infrared (IR) Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C–O–C at ~1250 cm⁻¹) .
Q. What initial biological screening assays are recommended to evaluate its potential therapeutic activity?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values) .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 5-chlorothiophene and dimethoxybenzamide moieties?
- Methodology :
- Synthetic Derivatives : Replace chlorothiophene with furan or phenyl groups and dimethoxy with mono-/trimethoxy variants .
- Biological Testing : Compare antimicrobial/anticancer potency across derivatives. For example, chlorothiophene enhances lipophilicity and target binding vs. non-halogenated analogs .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like bacterial dihydrofolate reductase .
Q. How to resolve contradictions in biological activity data across different studies (e.g., variable MIC values against MRSA)?
- Methodology :
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and growth conditions .
- Membrane Permeability Assays : Measure compound uptake (e.g., via fluorescent probes) to correlate intracellular concentration with activity discrepancies .
- Resistance Profiling : Test against isogenic mutant strains to identify target-specific vs. off-target effects .
Q. What strategies can elucidate the compound’s mechanism of action in modulating enzyme targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for enzyme-ligand interactions .
- Metabolomic Profiling : Use LC-MS to track metabolic flux changes (e.g., purine/pyrimidine pathways) in treated bacterial/cancer cells .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., bacterial topoisomerase IV) to resolve binding modes .
Q. How can computational chemistry predict the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of oxadiazole ring) at physiological pH (7.4) vs. acidic (pH 2.0) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., methylene linker) to identify stability bottlenecks .
- Accelerated Stability Testing : Validate predictions experimentally via HPLC under stress conditions (40°C/75% RH for 4 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
